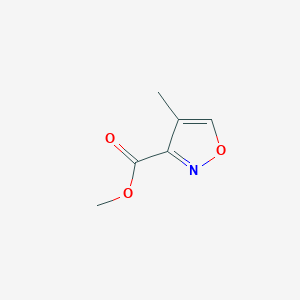

methyl 4-methyl-1,2-oxazole-3-carboxylate

Description

Methyl 4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a five-membered 1,2-oxazole (isoxazole) ring with a methyl ester group at position 3 and a methyl substituent at position 4. This compound is of interest in medicinal and agrochemical research due to the versatility of the isoxazole scaffold in modulating biological activity. However, available data on its molecular formula and weight are conflicting. reports a molecular formula of C₉H₁₀N₂O (MW 201.20), but this likely refers to a structurally distinct compound, as analogous derivatives (e.g., methyl 5-methyl-1,2-oxazole-3-carboxylate) have the formula C₆H₇NO₃ (MW 141.13) . This discrepancy underscores the need for careful validation of structural data in literature.

Properties

IUPAC Name |

methyl 4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-10-7-5(4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUONPRQJSSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089301-49-3 | |

| Record name | methyl 4-methyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 4-methyl-1,2-oxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol .

Another method involves the reaction of 4-methyl-3-nitroisoxazole with methanol in the presence of a catalyst such as sodium methoxide. This reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of methyl 4-methylisoxazole-3-carboxylate often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

methyl 4-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

methyl 4-methyl-1,2-oxazole-3-carboxylate has numerous applications in scientific research:

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituent positions and functional groups. Key analogues include:

Table 1: Structural and Molecular Comparisons

Notes:

- *Conflicting data exists for this compound; the formula C₉H₁₀N₂O (MW 201.20) in may indicate a misreported structure.

- †Assumed based on structural analogy to methyl 5-methyl-1,2-oxazole-3-carboxylate .

- ‡Purity "F" in denotes a lower purity grade (95%) compared to commercial standards (e.g., 98% for HI-2218 in ).

Research Findings and Data Gaps

- Synthetic Utility : Methyl 5-methyl-1,2-oxazole-3-carboxylate (HI-2218) is widely used as a building block in drug discovery due to its commercial availability and high purity .

- Data Limitations : The absence of CAS numbers and crystallographic data for this compound complicates its validation. Further studies are needed to resolve structural ambiguities .

Biological Activity

Methyl 4-methyl-1,2-oxazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including metal-free synthetic routes that enhance its functionalization. These methods utilize different coupling agents and conditions to yield high-purity products suitable for biological testing. The compound features a unique oxazole ring structure, which is crucial for its biological activity.

Biological Activities

1. Anticancer Properties:

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, specific isoxazole derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, which are critical in cancer therapy due to their role in regulating gene expression related to cancer cell proliferation and survival. The compound demonstrated IC50 values significantly lower against HDAC-6 compared to other isoforms, indicating its selective potency against certain cancer types .

2. Antioxidant Activity:

this compound has also been evaluated for its antioxidant properties. In vitro studies using human primary fibroblasts and in vivo models such as Caenorhabditis elegans have shown that certain derivatives possess superior antioxidant capabilities compared to standard antioxidants like quercetin. This activity suggests potential applications in aging and oxidative stress-related diseases .

3. Enzyme Inhibition:

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of alkaline ceramidases (ACERs), which are implicated in sphingolipid metabolism and have roles in cancer progression and neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

- Case Study 1: A study assessed the compound's effects on neuroblastoma cells, revealing that it effectively reduced cell viability through apoptosis induction. The mechanism was linked to the modulation of sphingolipid metabolism via ACER inhibition .

- Case Study 2: Another investigation focused on the antioxidant properties of this compound derivatives, demonstrating significant protective effects against oxidative damage in cellular models. These findings support its potential use in formulations aimed at mitigating oxidative stress-related conditions .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.